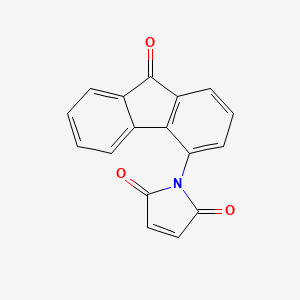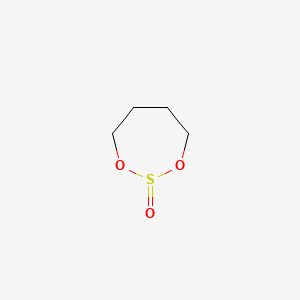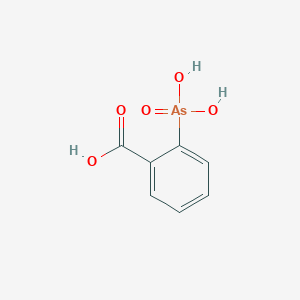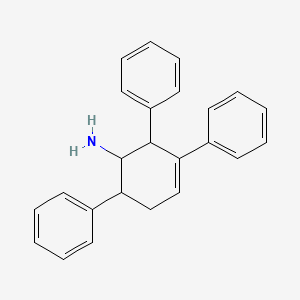![molecular formula C10H18S2 B14725041 2-[2-(Thiolan-2-yl)ethyl]thiolane CAS No. 6307-52-4](/img/structure/B14725041.png)
2-[2-(Thiolan-2-yl)ethyl]thiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Thiolan-2-yl)ethyl]thiolane is an organic compound with the molecular formula C10H18S2 It is characterized by the presence of two thiolane rings connected by an ethyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiolan-2-yl)ethyl]thiolane typically involves the reaction of thiolane with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolane acts as a nucleophile, attacking the ethylene dibromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Thiolan-2-yl)ethyl]thiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Thiolan-2-yl)ethyl]thiolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Thiolan-2-yl)ethyl]thiolane involves its interaction with molecular targets through its thiolane rings. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Thiolan-2-yl)ethyl]thiophene
- 2-[2-(Thiolan-2-yl)ethyl]thiane
- 2-[2-(Thiolan-2-yl)ethyl]thiazole
Uniqueness
2-[2-(Thiolan-2-yl)ethyl]thiolane is unique due to its dual thiolane rings, which confer distinct chemical properties compared to similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
6307-52-4 |
|---|---|
Molekularformel |
C10H18S2 |
Molekulargewicht |
202.4 g/mol |
IUPAC-Name |
2-[2-(thiolan-2-yl)ethyl]thiolane |
InChI |
InChI=1S/C10H18S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h9-10H,1-8H2 |
InChI-Schlüssel |
FWEMKPQYPRQXSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)CCC2CCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


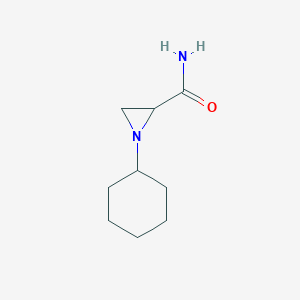
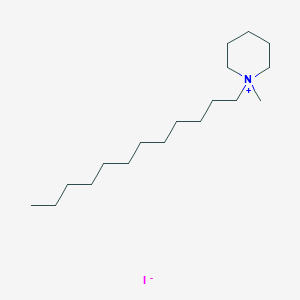
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)
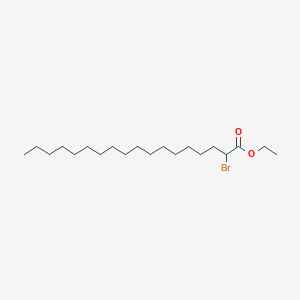
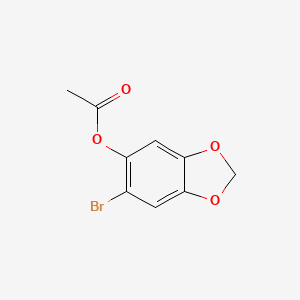
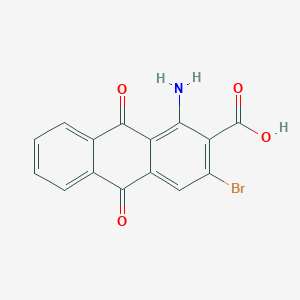
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
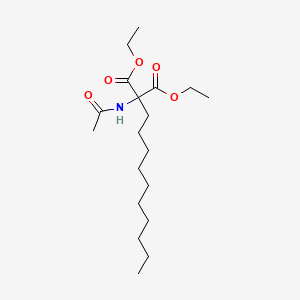

![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
